molecular formula C23H19N3O4S B2964668 Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-02-2

Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2964668
CAS RN: 851948-02-2
M. Wt: 433.48
InChI Key: LGQBFEZTUBFQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on pyridazine derivatives and related compounds, including ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, has shown significant interest in the synthesis and reactions of these compounds due to their potential applications in developing novel heterocyclic systems. These studies have led to the synthesis of various derivatives through condensation, cyclization, and other chemical transformations, contributing to the broader field of heterocyclic chemistry and offering pathways for the creation of compounds with potential biological activities. Key studies have detailed the synthesis of pyrrolo[2,3-c]pyridazines, furo[2,3-c]pyridazines, and related compounds through different synthetic routes and reactions, highlighting the versatility and reactivity of these heterocyclic frameworks (Deeb et al., 1992), (Moneam, 2005).

Antiviral and Antitumor Activity

Further research into the applications of these compounds has explored their biological activities, specifically their potential antiviral and antitumor properties. For instance, certain derivatives have been synthesized and evaluated for their antiavian influenza virus activity, with some compounds exhibiting significant antiviral activities against the H5N1 strain. This suggests a promising area of research for the development of new antiviral agents leveraging the unique chemical structure of pyridazine derivatives (Hebishy et al., 2020). Additionally, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to exhibit significant effects against mouse tumor model cancer cell lines, indicating potential applications in cancer therapy (Nassar et al., 2015).

properties

IUPAC Name

ethyl 5-benzamido-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-7-5-4-6-8-15)18(17)22(28)26(25-19)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQBFEZTUBFQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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